2,2'-butane-1,4-diylbis[6-chloro-1-(propan-2-yl)-1H-benzimidazole]
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Overview
Description
6-CHLORO-2-[4-(6-CHLORO-1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)BUTYL]-1-ISOPROPYL-1H-1,3-BENZIMIDAZOLE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-2-[4-(6-CHLORO-1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)BUTYL]-1-ISOPROPYL-1H-1,3-BENZIMIDAZOLE typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents and alkylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-2-[4-(6-CHLORO-1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)BUTYL]-1-ISOPROPYL-1H-1,3-BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the benzimidazole ring or the substituents.
Substitution: Halogen substitution reactions are common, where the chloro groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-CHLORO-2-[4-(6-CHLORO-1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)BUTYL]-1-ISOPROPYL-1H-1,3-BENZIMIDAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive benzimidazole core.
Mechanism of Action
The mechanism of action of 6-CHLORO-2-[4-(6-CHLORO-1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)BUTYL]-1-ISOPROPYL-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The chloro and isopropyl substituents may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-1-ISOPROPYL-1H-BENZIMIDAZOLE: Shares the benzimidazole core but lacks the extended butyl chain.
6-CHLORO-1-ISOPROPYL-1H-BENZIMIDAZOLE: Similar structure but with different substitution patterns.
Uniqueness
6-CHLORO-2-[4-(6-CHLORO-1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)BUTYL]-1-ISOPROPYL-1H-1,3-BENZIMIDAZOLE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C24H28Cl2N4 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
6-chloro-2-[4-(6-chloro-1-propan-2-ylbenzimidazol-2-yl)butyl]-1-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C24H28Cl2N4/c1-15(2)29-21-13-17(25)9-11-19(21)27-23(29)7-5-6-8-24-28-20-12-10-18(26)14-22(20)30(24)16(3)4/h9-16H,5-8H2,1-4H3 |
InChI Key |
BKXWKALCEHEEGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CCCCC3=NC4=C(N3C(C)C)C=C(C=C4)Cl |
Origin of Product |
United States |
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